molecular formula C5H7N3O2 B1640915 5-amino-2-methyl-4-Oxazolecarboxamide

5-amino-2-methyl-4-Oxazolecarboxamide

Cat. No.: B1640915
M. Wt: 141.13 g/mol
InChI Key: KNFHBKZAJAJBIG-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4-oxazolecarboxamide is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, a methyl group at position 2, and a carboxamide group at position 4. The oxazole ring’s nitrogen and oxygen atoms contribute to its electronic properties, while the substituents modulate its reactivity and biological interactions.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

5-amino-2-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-2-8-3(4(6)9)5(7)10-2/h7H2,1H3,(H2,6,9)

InChI Key

KNFHBKZAJAJBIG-UHFFFAOYSA-N

SMILES

CC1=NC(=C(O1)N)C(=O)N

Canonical SMILES

CC1=NC(=C(O1)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

The unique substitution pattern of 5-amino-2-methyl-4-oxazolecarboxamide distinguishes it from other oxazole-based compounds. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Oxazole Derivatives

Compound Name Substituents Key Features Reference
5-Amino-4-methyl-1,2-oxazole-3-carboxylic acid Amino (5), methyl (4), carboxylic acid (3) Enhanced pharmaceutical potential due to amino group; lacks carboxamide functionality
5-Methyloxazole-2-carboxamide Methyl (5), carboxamide (2) Substitution at position 2 limits hydrogen-bonding capacity compared to position 4 derivatives
2-Methyloxazole-5-carboxamide Methyl (2), carboxamide (5) Carboxamide at position 5 alters solubility and target affinity
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Chlorophenyl (3), methyl (5), carboxamide (4) Bulky aromatic substituent enhances binding to hydrophobic enzyme pockets
Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate Aminomethyl (5), methyl (4), ester (2) Ester group increases lipophilicity but reduces metabolic stability

Key Findings from Comparative Analysis

Substitution Position and Bioactivity The amino group at position 5 (as in 5-amino-4-methyl-1,2-oxazole-3-carboxylic acid) enhances hydrogen-bonding interactions with biological targets, a feature critical for active pharmaceutical ingredients (APIs) . Carboxamide at position 4 (as in 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) improves solubility and binding specificity compared to carboxylic acid derivatives .

Aromatic substituents (e.g., chlorophenyl in 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide) enhance binding to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitors .

Functional Group Trade-offs Ester vs. Carboxamide: Methyl esters (e.g., Methyl 5-aminomethyl-4-methyl-oxazole-2-carboxylate) improve membrane permeability but are prone to hydrolysis, whereas carboxamides offer metabolic stability .

Table 2: Research Priorities for this compound

Priority Area Objective Methodology
Synthetic Optimization Improve yield and purity of the carboxamide derivative Multi-step synthesis with protective group strategies
Biological Screening Identify antimicrobial, anticancer, or anti-inflammatory activity High-throughput screening against disease-relevant targets
Computational Modeling Predict binding modes with proteins (e.g., kinases, GPCRs) Molecular docking and molecular dynamics simulations

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